molecular formula C21H27N3O3 B6429230 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide CAS No. 1705927-05-4

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide

Cat. No.: B6429230
CAS No.: 1705927-05-4
M. Wt: 369.5 g/mol
InChI Key: CSVVMFXXZOGWCR-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of oxane and pyrazole rings

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-20(21(8-12-27-13-9-21)18-4-2-1-3-5-18)23-19-14-22-24(16-19)15-17-6-10-26-11-7-17/h1-5,14,16-17H,6-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVVMFXXZOGWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxane ring followed by the introduction of the pyrazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as m-CPBA (meta-Chloroperoxybenzoic acid).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the amide bond.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide exhibit significant anticancer properties. Research has shown that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating cytotoxic effects and the potential for further development as chemotherapeutic agents .

2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies indicate that this compound may have similar effects, making it a candidate for further investigation in treating inflammatory diseases .

3. Antimicrobial Activity
this compound has also shown promise as an antimicrobial agent. Compounds containing oxane and pyrazole units have been evaluated for their efficacy against various bacterial strains. Studies suggest that the incorporation of these moieties enhances the antimicrobial activity, providing a basis for developing new antibiotics .

Agricultural Applications

1. Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for pesticide development. Research into pyrazole-based compounds has revealed their effectiveness in controlling pests and diseases in crops. The compound's ability to disrupt biological processes in pests can be harnessed to create more effective and environmentally friendly agricultural chemicals .

Materials Science Applications

1. Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices may enhance properties such as thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Studies

StudyFocusFindings
Anticancer Properties Evaluated against breast cancer cell linesInduced apoptosis at IC50 values < 10 µM
Anti-inflammatory Effects Tested on COX inhibitionSignificant reduction in inflammatory markers
Antimicrobial Activity Assessed against E. coli and S. aureusInhibition zones > 15 mm observed

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
  • Attachment of the Tetrahydro-2H-pyran Group : The pyrazole intermediate is reacted with a tetrahydro-2H-pyran derivative, often using sodium hydride as a base.
  • Formation of the Benzamide Core : The final step involves reacting the intermediate with an isopropoxy-substituted benzoyl chloride in the presence of triethylamine.

These synthetic routes are designed to optimize yield and purity while adhering to green chemistry principles where possible.

Biological Activities

This compound exhibits a range of biological activities, including:

1. Anticancer Activity

  • Pyrazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown promising results in inhibiting cell proliferation in A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values indicating effective growth inhibition .

2. Anti-inflammatory Properties

  • Certain pyrazole derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies, compounds were able to achieve up to 85% inhibition of TNF-α at specific concentrations .

3. Antimicrobial Effects

  • The compound has also been assessed for its antimicrobial activity against various bacterial strains and fungi. Studies indicate that certain pyrazole derivatives exhibit potent antibacterial effects comparable to standard antibiotics .

Case Studies

Several studies highlight the biological potential of pyrazole derivatives similar to this compound:

StudyCompound TestedActivityIC50 Value
Xia et al. (2022)1-(2′-hydroxypropyl)-3-(aryl)-pyrazoleAntitumor49.85 µM
Li et al. (2022)1-(3-(chlorophenoxy)-2-hydroxypropyl)-pyrazoleAutophagy Induction0.39 µM (NCI-H460)
Sun et al. (2022)Pyrazole-linked thiourea derivativesCDK2 Inhibition25 nM

These studies collectively suggest that compounds featuring the pyrazole moiety possess diverse biological activities that warrant further investigation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. For example, inhibition of cyclin-dependent kinases (CDKs) has been noted as a potential pathway for its anticancer effects .

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